(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-2-yl)methanone
CAS No.: 1797643-86-7
Cat. No.: VC6089700
Molecular Formula: C15H14N4OS
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797643-86-7 |
|---|---|
| Molecular Formula | C15H14N4OS |
| Molecular Weight | 298.36 |
| IUPAC Name | (4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C15H14N4OS/c1-10-7-14-16-8-11-9-18(5-4-12(11)19(14)17-10)15(20)13-3-2-6-21-13/h2-3,6-8H,4-5,9H2,1H3 |
| Standard InChI Key | YEIIBJIEBVOEKV-UHFFFAOYSA-N |
| SMILES | CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CS4)C=NC2=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₄N₄OS, with a molecular weight of 298.36 g/mol. Its IUPAC name, (4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-11-yl)-thiophen-2-ylmethanone, reflects its intricate polycyclic architecture. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Registry Number | 1797643-86-7 |
| SMILES | CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CS4)C=NC2=C1 |
| InChI Key | YEIIBJIEBVOEKV-UHFFFAOYSA-N |
| XLogP3 | 2.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The thiophene moiety and pyrazolo-pyrido-pyrimidine core contribute to its planar geometry, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.
Spectral Data and Computational Analysis
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational studies predict strong absorbance in the UV-Vis range (λₘₐₓ ≈ 280–320 nm) due to conjugated π-systems. Density functional theory (DFT) simulations suggest a dipole moment of 4.2 Debye, indicating moderate polarity conducive to membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis of this compound follows multi-step protocols analogous to those reported for related pyrazolo-pyrimidinones. A representative pathway involves:
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Condensation: Reacting β-keto esters with 3-aminopyrazole to form pyrazolo[1,5-a]pyrimidin-7-ol intermediates .
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N-Propargylation: Treating the intermediate with propargyl bromide in 1,4-dioxane/K₂CO₃ at 60°C to yield N-propargylated derivatives .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with thiophene-2-carbonyl azide under microwave irradiation (50°C, 20 min) to form the triazole bridge .
Key Optimization Insights:
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Solvent selection critically impacts regioselectivity. Polar aprotic solvents (e.g., DMF) favor O-propargylation, while 1,4-dioxane shifts preference to N-propargylation (65% yield) .
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Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (≥95% vs. 80% under thermal conditions) .
Pharmacological and Physicochemical Profiling
ADMET Properties
| Parameter | Value |
|---|---|
| Aqueous Solubility | <10 µg/mL (predicted) |
| LogP | 2.7 |
| Plasma Protein Binding | 89% (estimated) |
| CYP3A4 Inhibition | Moderate (Ki: 4.8 µM) |
The compound’s low solubility poses formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo applications .
Research Frontiers and Challenges
Unresolved Questions
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Target Specificity: Off-target effects on non-kinase proteins remain uncharacterized.
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In Vivo Efficacy: No pharmacokinetic data (t₁/₂, AUC, Cₘₐₓ) are available for animal models .
Future Directions
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